molecular formula C13H9NO B8658380 2-Hydroxyacridine CAS No. 22817-17-0

2-Hydroxyacridine

Cat. No.: B8658380
CAS No.: 22817-17-0
M. Wt: 195.22 g/mol
InChI Key: VUZCWTUAXNDZSX-UHFFFAOYSA-N
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Description

Significance of Acridine (B1665455) Core Structures in Advanced Heterocyclic Chemistry

Acridine, an organic compound with the formula C₁₃H₉N, is structurally related to anthracene, with one of its central CH groups replaced by a nitrogen atom. libretexts.org This fundamental structural motif is a π-conjugated heteroaromatic compound, which underpins its importance in advanced heterocyclic chemistry. nih.gov Acridine core structures are critical in the development of various compounds, finding applications in diverse fields, including the dye industry, metal chemosensing, and particularly, medicinal chemistry. nih.govuni.lu Their unique chemical and physical properties enable a wide range of biological activities, such as anticancer, antitubercular, antiviral, antimalarial, antimicrobial, anti-inflammatory, antiparasitic, and fungicidal properties. The study of these compounds primarily focuses on their unsaturated ring systems, which are central to organic heterocyclic chemistry.

Historical Trajectories of Acridine Derivatives in Fundamental Academic Inquiry

The journey of acridine in chemical research began in the late 19th century. Carl Gräbe and Heinrich Caro first isolated acridine from coal tar in 1870-1871, noting its characteristic acrid odor and skin-irritating effects, which inspired its name. libretexts.org Early academic inquiries quickly recognized the potential of acridine and its derivatives, leading to their application as dyes. libretexts.org Historically, acridine derivatives like acriflavine (B1215748) and proflavine (B1679165) found use as topical antibacterial agents during World War I. The scarcity of quinine (B1679958) during World War II spurred the development of acridine-based antimalarial drugs, such as mepacrine. Pioneering work by Australian chemist Adrien Albert was instrumental in establishing the structure-activity relationships for acridine antibacterials, highlighting the importance of cationic ionization and a planar molecular surface area for their activity. This historical trajectory underscores the long-standing academic interest in acridine derivatives and their evolving roles in addressing chemical and biological challenges.

Strategic Positioning of 2-Hydroxyacridine within the Broader Acridine Research Domain

Within the extensive family of acridine derivatives, this compound occupies a strategic position due to the presence of a hydroxyl group at the C-2 position. This specific functionalization introduces distinct chemical properties and reactivity patterns that differentiate it from the parent acridine and other substituted analogs. Early research, as far back as 1928, specifically focused on the preparation of hydroxyacridines, indicating a long-standing interest in these compounds. The presence of an electron-donating hydroxyl group at position 2 can significantly influence the regioselectivity of electrophilic substitution reactions, notably enhancing substitution at position 1. For instance, the oxidation of this compound by copper diacetate leads to the formation of acridine-1,2-dione, demonstrating a specific reaction pathway influenced by the hydroxyl substituent. Furthermore, this compound has been implicated in studies exploring improved biological activity among substituted acridines. The unique chemical reactivity imparted by the hydroxyl group makes this compound a valuable scaffold for further chemical modifications and a subject of continued interest in synthetic and mechanistic studies within the broader acridine research domain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22817-17-0

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

acridin-2-ol

InChI

InChI=1S/C13H9NO/c15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8,15H

InChI Key

VUZCWTUAXNDZSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyacridine and Its Molecular Analogues

Established Synthetic Pathways for 2-Hydroxyacridine

Established synthetic routes for acridine (B1665455) derivatives, including those related to this compound, typically involve the construction of the tricyclic system from simpler precursors.

The synthesis of acridines generally involves the condensation of appropriately functionalized anilines with o-halogenobenzoic acid derivatives, or the condensation of diphenylamine (B1679370) or diphenylmethane, followed by several subsequent steps to yield the desired scaffold thieme-connect.com. A specific example of a multi-step synthesis for a this compound derivative, 9-amino-2-hydroxyacridine (B1216840), begins with anthranilic acid and 4-bromoanisole (B123540) tandfonline.com. This pathway includes the formation of N-(4'-Methoxy)phenylanthranilic acid, which is then converted to 9-chloro-2-methoxyacridine, followed by further reactions to achieve the final product tandfonline.com. Furthermore, this compound has been identified as a major metabolite of acridine in mammalian systems, suggesting a biotransformation route potentially involving an acridine 1,2-oxide intermediate rsc.orgrsc.org.

In multi-step chemical reactions, understanding reaction intermediates and transition states is fundamental to elucidating the reaction mechanism solubilityofthings.com. Reaction intermediates are distinct chemical species that form during a reaction between the initial reactants and final products solubilityofthings.comlibretexts.org. Unlike transition states, intermediates possess a degree of stability, allowing them to exist for a longer duration, sometimes even being isolated or detected using analytical techniques such as spectroscopy and chromatography solubilityofthings.com. They represent energy minima along the reaction pathway libretexts.org.

Advanced Synthetic Strategies for this compound Derivatives

Beyond the fundamental synthesis of the core this compound structure, advanced strategies focus on the precise and selective modification of the molecule to yield diverse derivatives.

The hydroxyl group at the 2-position of this compound offers a reactive site for selective functionalization. While specific detailed methodologies for the selective functionalization of the 2-hydroxyl group were not extensively detailed in the provided sources, the general reactivity of hydroxyl groups in aromatic systems suggests various possibilities, such as etherification, esterification, or oxidation. An example of reactivity influenced by the hydroxyl group is the oxidation of this compound by copper diacetate, which leads to the formation of acridine-1,2-dione, with the oxidation specifically induced at position 1 thieme-connect.com. This highlights the potential for the hydroxyl group to direct reactivity at adjacent positions on the acridine nucleus.

Regioselective modification of the acridine nucleus is a critical aspect of synthesizing targeted derivatives. Substituents are commonly introduced by selecting appropriate precursors during the initial ring formation researchgate.net. The acridine ring system is known to undergo various substitution reactions with specific regioselectivity. For example, acridines readily undergo aromatic nucleophilic substitution, particularly at the C9 position researchgate.netresearchgate.netptfarm.pl. Furthermore, regioselective C-H bond functionalizations of acridines have been achieved at the C-4 and C-9 positions using organozinc reagents rsc.org. The acridone (B373769) nucleus, which is structurally related to acridine, has also been widely explored for its diverse applications, often requiring precise modifications to its core structure for specific biological activities nih.gov.

Acridine can participate in electrophilic aromatic substitution reactions. While some sources indicate a preference for substitution at the C9 and C10 positions slideshare.net, other research suggests that electrophilic aromatic substitutions typically occur at positions 3 and 6, although overreactions can be a concern researchgate.netresearchgate.net. The regiochemistry of these reactions is significantly influenced by existing substituents on the acridine ring. For instance, the presence of an electron-donating group can direct incoming electrophiles to specific positions. A notable example is the nitration of 2-methoxyacridine with potassium nitrate (B79036) in sulfuric acid, which results in a high yield (96%) of 1-nitro-2-methoxyacridine, demonstrating the directing effect of the methoxy (B1213986) group at position 2 towards position 1 thieme-connect.com. Similarly, the oxidation of this compound with copper diacetate exhibits induction at position 1, leading to acridine-1,2-dione thieme-connect.com. However, not all reactions exhibit such high regioselectivity; for example, the reaction of chlorosulfonic acid with acridine can yield a mixture of acridine-1-sulfonyl chloride and acridine-1,8-disulfonyl chloride thieme-connect.com.

Compound Data

The following table provides a summary of the chemical compounds mentioned in this article, along with their corresponding PubChem Compound Identifiers (CIDs).

Advanced Spectroscopic Characterization Methodologies in 2 Hydroxyacridine Research

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence Emission Characteristics and Solvent Effects

Investigation of Dual Emission Phenomena and Associated Mechanisms

Dual emission phenomena in molecules like 2-Hydroxyacridine often arise from complex excited-state processes, such as excited-state intramolecular proton transfer (ESIPT) or the coexistence of different tautomeric forms in the excited state. ESIPT-based compounds are known to exhibit improved fluorescence quantum yield, red-shifted emission, and large Stokes shifts, making them valuable for applications like biological cell imaging and OLEDs. researchgate.net

For instance, in related compounds such as 7-hydroxyquinoline (B1418103) (7-HQ), investigations using fluorescence spectroscopy and quantum chemistry calculations have revealed the presence of two long-lived species with distinct emission maxima. One species, identified as (7-HQ)2keto, exhibits an emission spectrum with an intensity maximum at 515 nm, while a second species shows an intensity maximum at 465 nm. acs.org This suggests that photoexcitation can lead to excited-state double-proton transfer, generating different fluorescent tautomers. acs.org The presence of multiple stable hydrogen-bonded structures in the ground state can influence these photophysical pathways. acs.org Similarly, in 2-salicylideneanthrylamine, the emission spectrum in polar solvents like acetonitrile (B52724) and methanol (B129727) is dominated by cis-keto tautomers, whereas in non-polar cyclohexane, the emission of locally excited trans-enol forms predominates. researchgate.net This indicates a solvent polarity dependence on the relaxation pathways and the competition between ESIPT and N=C double bond isomerization. researchgate.net

Fluorescence Lifetime and Quantum Yield Investigations

Fluorescence lifetime (τ) and quantum yield (QY) are crucial photophysical parameters that provide insights into the energy relaxation and dynamics of a molecule. edinst.com The fluorescence lifetime represents the average time a molecule spends in its excited state before emitting a photon, while the quantum yield quantifies the efficiency of this radiative decay pathway. edinst.com

For a population of molecules with a single lifetime, the intensity decay typically follows a single exponential decay model. edinst.com However, more complex systems may exhibit multi-exponential or non-exponential behavior, requiring more intricate analytical models. edinst.com These parameters are sensitive to molecular environment, including solvent polarity and the presence of quenching mechanisms. For example, studies on fluorescein (B123965) derivatives have shown that while quantum yield values may not always exhibit a direct relationship with solvent polarity, protic solvents like ethanol (B145695) can lead to significantly higher quantum yields, attributed to the stabilization of excited states and molecular symmetry, which prevents non-radiative decay. mdpi.com

The following table illustrates typical fluorescence lifetime and quantum yield values for various fluorescent dyes, providing a comparative context for future studies on this compound:

Alexa Fluor DyeQuantum Yield (QY)Lifetime (τ) (ns)
Alexa Fluor 4880.924.1
Alexa Fluor 5320.812.1
Alexa Fluor 5460.792.1
Alexa Fluor 5550.841.5
Alexa Fluor 5680.802.5
Alexa Fluor 5940.661.0
Alexa Fluor 6470.331.0

Note: Data for Alexa Fluor dyes are typically measured in PBS (50 mM potassium phosphate, 150 mM NaCl, pH 7.2) at 22°C, relative to fluorescein in 0.01 M NaOH (QY = 0.92) or Alexa Fluor 647 succinimidyl ester in PBS (QY = 0.33) for longer wavelengths. Lifetime measurements are generally made in water at 22°C. thermofisher.com

Infrared (IR) and Mass Spectrometry (MS) in Molecular Fingerprinting and Identification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental analytical techniques used for the molecular fingerprinting and identification of chemical compounds, including this compound.

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. pressbooks.pubspecac.comlibretexts.org The IR spectrum is typically divided into two regions: the group frequency region (4000 to 1450 cm⁻¹), where characteristic stretching vibrations of diatomic units are observed, and the fingerprint region (1450 to 600 cm⁻¹). pressbooks.publibretexts.org The fingerprint region is highly complex due to the large number of absorption bands resulting from various bending and stretching vibrations (e.g., C-O, C-C, C-N single bond stretches, C-H bending, and benzene (B151609) ring vibrations). pressbooks.pubspecac.com This region is unique for each compound, serving as a distinctive "fingerprint" for identification. specac.comredalyc.org For instance, the presence of an O-H bond in alcohols typically shows a strong, broad peak at 3200–3550 cm⁻¹, while a C=O bond in ketones absorbs around 1710 cm⁻¹. specac.com

Mass spectrometry, on the other hand, determines the molecular weight and elemental composition of a compound, as well as providing insights into its molecular structure through fragmentation patterns. uni.lu By measuring the mass-to-charge ratio (m/z) of ions, MS can identify the parent ion and its fragments, which are characteristic of the molecule's structure. For this compound (C₁₃H₉NO), the monoisotopic mass is 195.06842 Da. uni.lu Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 138.8 Ų and [M-H]⁻ at 143.1 Ų, can further aid in its identification and differentiation from isomers. uni.lu The combination of IR and MS data provides a comprehensive approach to molecular characterization, allowing for the definitive identification and structural elucidation of complex organic molecules.

Computational Chemistry Approaches to 2 Hydroxyacridine Systems and Reaction Dynamics

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry for its favorable balance of computational cost and accuracy in predicting ground-state electronic structures and thermochemical properties libretexts.org. For 2-Hydroxyacridine systems, DFT calculations are instrumental in elucidating fundamental electronic properties, which are crucial for understanding its chemical behavior and potential applications. DFT provides insights into electronic characteristics and structural parameters, often correlating well with experimental data ontosight.ai. Common DFT functionals, such as Becke's three-parameter hybrid functional (B3LYP), are frequently employed, often in conjunction with various basis sets like 6-31G(d) or 6-311++G(d,p), to achieve reliable results ontosight.aifishersci.cauni.lu.

The predictive power of DFT extends to understanding the reactivity patterns of specific atoms within a compound. By analyzing Mulliken charges and molecular electrostatic potential, researchers can interpret Fukui index data, which helps in identifying potential reactive sites and predicting how a molecule might interact in a chemical reaction uni.lu.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in DFT calculations, aiming to find the most stable arrangement of atoms in a molecule by minimizing its total energy nih.gov. This iterative process calculates the energy at an initial molecular geometry and then systematically searches for a new geometry with lower energy until a minimum is reached. The optimized geometries are typically validated by performing frequency calculations to confirm the absence of imaginary frequencies, which signifies that the structure corresponds to a true energy minimum on the potential energy surface fishersci.cauni.lu.

For this compound, conformational analysis using DFT allows for the exploration of different spatial arrangements (conformers) of the molecule and their relative stabilities. This is particularly important for flexible molecules or those with potential for intramolecular interactions. DFT can also assess the influence of external factors, such as solvent environments, on the conformational equilibrium and hydrogen-bond energies fishersci.ca. For instance, studies on 4-hydroxyacridine, a related acridine (B1665455) derivative, have utilized DFT methods like B3LYP with the 6-311++G(d,p) basis set to compute structural parameters and relative energies of various conformers, revealing the significant impact of solvent reaction fields on conformational stability and tautomerization fishersci.ca.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a powerful concept within molecular orbital theory that describes interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) fishersci.finih.gov. These frontier orbitals are critical in determining a molecule's reactivity, as they are the primary participants in chemical reactions fishersci.finih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally suggests higher reactivity nih.gov.

In the context of this compound, DFT calculations can accurately predict the energies and spatial distributions of its HOMO and LUMO ontosight.ai. The interaction between the HOMO of one molecule and the LUMO of another dictates the feasibility, regioselectivity, and stereoselectivity of a reaction nih.gov. Understanding these orbital interactions for this compound can provide valuable insights into its potential reaction pathways, such as electrophilic or nucleophilic attack sites, or its participation in cycloaddition reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a sophisticated computational method widely recognized for its ability to describe photophysical and photochemical processes libretexts.org. It is the de facto method for computing the properties of electronically excited states, particularly those directly related to optical absorption and emission spectra of molecules libretexts.org. For this compound, TD-DFT can be employed to predict its UV-visible absorption characteristics and to understand its behavior upon light absorption.

TD-DFT calculations typically yield vertical excitation energies for closed-shell molecules at their ground-state geometries, providing a useful accuracy for electronic absorption spectra libretexts.org. This method can estimate maximum absorption wavelengths and correlate them with experimental UV-visible spectra uni.lu. Furthermore, TD-DFT is crucial for investigating excited-state intramolecular proton transfer (ESIPT) properties, a phenomenon observed in various hydroxy-substituted aromatic compounds, including related systems. The inclusion of exact exchange in TD-DFT calculations is often essential for an accurate description of long-range electronic interactions, which is important for valence, Rydberg, and charge-transfer excitations.

Molecular Dynamics Simulations for Intermolecular Interactions and Complexation

MD simulations can quantify various types of intermolecular interactions, including direct hydrogen bonds, water-mediated hydrogen bonds, and hydrophobic interactions. They can also shed light on other non-covalent interactions, such as π-π stacking, which are common in aromatic systems like acridines. The application of MD to complexation studies allows researchers to understand the formation and stability of molecular complexes. For example, MD simulations have been used to identify and characterize hydrogen bond formations between drug molecules and polymers, contributing to the stability of amorphous solid dispersions. For this compound, MD could be used to model its interactions with biological targets, membrane components, or within crystalline structures, providing insights into binding modes and conformational changes upon complexation.

Theoretical Investigations of Reaction Mechanisms and Kinetics

Theoretical investigations, predominantly utilizing DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. These computational methods provide a step-by-step description of how reactants are converted into products, identifying elementary reaction steps and transient intermediates. This detailed understanding is critical for rationalizing observed chemical transformations and predicting new ones.

In addition to mechanisms, theoretical calculations play a significant role in determining reaction kinetics, particularly for fast reactions that are difficult to measure experimentally. DFT-derived results, such as energy barriers, can be integrated with transition state theory (TST) to calculate reaction rate constants, providing a comprehensive kinetic profile.

Calculation of Activation Energy Barriers and Reaction Pathways

A core application of DFT in reaction mechanism studies is the calculation of activation energy barriers and the identification of most favorable reaction pathways. The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur, corresponding to the energy difference between the reactants and the transition state. The climbing image nudge elastic band (CI-NEB) method is a widely used computational technique for determining minimum energy paths (MEPs) and their associated activation energy barriers.

Table 1: Computational Chemistry Approaches and Their Applications to this compound Systems

Computational MethodPrimary ApplicationKey Information ProvidedRelevant Properties for this compound
Density Functional Theory (DFT)Electronic Structure & ReactivityGround-state energies, optimized geometries, charge distribution, reactive sitesMolecular stability, preferred conformations, potential reaction initiation points
Frontier Molecular Orbital (FMO) TheoryReactivity PredictionHOMO/LUMO energies, HOMO-LUMO gap, orbital shapesSites for electrophilic/nucleophilic attack, reaction feasibility
Time-Dependent Density Functional Theory (TD-DFT)Excited State PropertiesVertical excitation energies, absorption/emission spectra, excited-state geometriesPhotophysical behavior, fluorescence, excited-state proton transfer
Molecular Dynamics (MD) SimulationsIntermolecular Interactions & ComplexationHydrogen bond networks, non-covalent interactions, dynamic behaviorSolvent interactions, binding to biological targets, conformational flexibility
Transition State Theory (TST) (with DFT)Reaction Mechanisms & KineticsActivation energy barriers, reaction pathways, rate constantsReaction rates, selectivity, identification of intermediates

Simulation of Proton Transfer Mechanisms

The simulation of proton transfer mechanisms in acridine derivatives, including this compound, is a significant area of computational chemistry research. These studies often focus on understanding the dynamics of proton movement between donor and acceptor sites within a molecule or between a molecule and its solvent environment. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are widely employed to investigate these processes. nih.gov, researchgate.net

For instance, studies on related hydroxyacridine systems, such as 4-hydroxyacridine, have utilized these computational techniques to explore excited-state proton transfer (ESPT) mechanisms. The photoinduced intramolecular proton transfer in 4-hydroxyacridine has been investigated using nonadiabatic ab initio molecular dynamics combined with local control theory. nih.gov Calculations in such systems are often performed within the framework of linear-response TDDFT. nih.gov

The proton transfer mechanism can be conceptualized in successive phases, typically involving a minimum for the excited enol (E) form, followed by an energy barrier for the proton transfer (PT), and culminating in a minimum for the excited keto (K) form in the S1 potential energy surface (PES). nih.gov Simulation of potential energy curves (PECs) and potential energy surfaces (PESs) is crucial for visualizing the advancement of the reaction and determining the viability of proton transfer processes. dntb.gov.ua These calculations can reveal whether a process is exothermic or endothermic in different electronic states and can quantify activation energies (Eact). dntb.gov.ua For example, in related intramolecular proton transfer studies, calculations have shown that while ground-state proton transfer might be endothermic or unfeasible, the process can become exothermic and viable in the excited state, often with a reduced activation energy. dntb.gov.ua

The involvement of solvent molecules, such as a single water molecule, can significantly mediate excited-state proton transfer processes in hydroxyacridine derivatives. acs.org The barrier height for proton transfer is highly dependent on electron correlation, and reaction energies are sensitive to the chosen basis sets. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard F.W. Bader and colleagues, provides a robust method for characterizing chemical bonding based on the topological analysis of a molecule's electron density distribution. researchgate.net QTAIM seeks to bridge the gap between quantum mechanical models of molecular systems and traditional chemical concepts of bonding. researchgate.net

At the core of QTAIM is the identification of critical points within the electron density (ρ) and the partitioning of the electronic density into atomic basins defined by zero-flux surfaces. chemrxiv.org Key concepts in QTAIM include:

Bond Critical Points (BCPs): These are specific points in the electron density where the gradient of the electron density is zero, and they are typically found between two bonded atoms. researchgate.net, chemrxiv.org

Bond Paths: These are lines of concentrated electron density that link two atomic centers, passing through a bond critical point. The presence of a bond path and a bond critical point between two atoms is considered a necessary and sufficient condition for the existence of a bonding interaction between them. researchgate.net, uni-muenchen.de

Molecular Graph: The full set of bond paths within a molecule forms its molecular graph, which illustrates the bonding network. researchgate.net

QTAIM analysis allows for the quantitative characterization of chemical bonds by integrating electronic properties over each enclosed atomic basin. chemrxiv.org It provides insights into the nature of interactions, including covalent, ionic, and weaker interactions like hydrogen bonds. For instance, QTAIM has been meticulously used to estimate the strengths and orientations of hydrogen bonds in various complexes. chemrxiv.org The theory relies solely on information derived from quantum mechanically calculated electron densities, making it a powerful tool for understanding the electronic structure and reactivity of molecules, including complex systems like this compound. researchgate.net, chemrxiv.org

Photophysical Processes and Mechanistic Investigations of 2 Hydroxyacridine Derivatives

Excited State Dynamics and Non-Radiative Relaxation Pathways

Upon photoexcitation, molecules of 2-hydroxyacridine and its derivatives transition to higher energy states. The subsequent return to the ground state can occur through various pathways, broadly categorized as radiative and non-radiative relaxation. Radiative relaxation involves the emission of photons, typically observed as fluorescence nih.gov. Non-radiative relaxation, conversely, involves the dissipation of excitation energy without photon emission, often through collisions with surrounding molecules or internal conversion processes nih.gov.

For acridinedione dyes, a class of compounds structurally related to this compound, comprehensive photophysical studies have explored their absorption and fluorescence spectra, fluorescence quantum yields, and fluorescence lifetimes uni.lu. From these experimental parameters, both radiative and non-radiative rate constants can be calculated, providing quantitative measures of the efficiency of these relaxation pathways uni.lu.

Excited State Proton Transfer (ESPT) Mechanisms

Excited State Proton Transfer (ESPT) is a fundamental photochemical process that significantly influences the photophysical properties of many organic molecules, including this compound derivatives. This four-level photochemical process begins with photoexcitation, which leads to a redistribution of electron density within the molecule. This redistribution enhances the acidity of the hydrogen donor group and the basicity of the proton acceptor group, thereby facilitating a rapid proton transfer, often resulting in the formation of a phototautomer ontosight.ai. ESPT processes are typically ultrafast, occurring on the sub-picosecond timescale uni.lu.

Research on 4-hydroxyacridine, a close isomer of this compound, provides valuable insights into the mechanistic aspects of ESPT in this molecular family. Theoretical investigations have demonstrated that while an intrinsic proton transfer or one assisted by two water molecules in the S1 excited state is hindered by a high energy barrier, a single-water-assisted proton transfer pathway is virtually barrierless uni.lu. This underscores the critical role of solvent molecules, particularly water, in mediating and facilitating ESPT in hydroxyacridine systems. Conversely, the high energy barrier observed in the ground state potential energy curve for 4-hydroxyacridine unequivocally indicates that ground state proton transfer is not a significant pathway uni.lu.

Single-Water-Mediated Proton Transfer Mechanistic Studies

Detailed theoretical studies, employing Density Functional Theory (DFT), have elucidated the mechanism of single-water-mediated proton transfer for 4-hydroxyacridine in its excited state. These studies show that the presence of a single water molecule can render the proton transfer reaction on the S1 potential energy surface practically barrierless uni.lu. This contrasts sharply with the high energy barriers associated with intrinsic (unassisted) proton transfer or pathways involving two water molecules uni.lu.

The solvent reaction field plays a substantial role in modulating the hydrogen-bond energies, conformational equilibrium, and tautomerization reactions of 4-hydroxyacridine in aqueous environments uni.lu. This suggests that the solvation shell around the hydroxyacridine molecule is not merely a passive medium but actively participates in shaping the energy landscape for proton transfer in the excited state.

Differentiation of Intramolecular versus Intermolecular Proton Transfer

ESPT can manifest as either intramolecular proton transfer (ESIPT), where the proton transfer occurs within the same molecule, or intermolecular proton transfer (ESPT), involving proton exchange with an external species like a solvent molecule ontosight.aichem960.com.

For compounds such as 2-hydroxy-1-naphthaldehyde (B42665) semicarbazone, experimental and computational studies have shown that while intramolecular proton transfer is not feasible in the ground state (S0), it becomes a viable process in the lowest excited singlet state (S1) ontosight.ai. Similarly, for 2-hydroxy-1-naphthaldehyde, excitation of its closed conformer leads to ESIPT across a pre-existing intramolecular hydrogen bond, resulting in the formation of an excited zwitterionic tautomer in non-protic solvents nih.gov. In contrast, in hydroxylic solvents, excitation of the open conformer of 2-hydroxy-1-naphthaldehyde can lead to emission from the neutral excited state, alongside the formation of ionic species via intermolecular proton transfer nih.gov.

The findings for 4-hydroxyacridine, particularly the barrierless single-water-assisted proton transfer, strongly suggest that for hydroxyacridines in aqueous solutions, intermolecular proton transfer mediated by water molecules is a dominant and highly efficient pathway in the excited state uni.lu. This differentiation is critical for understanding the diverse photophysical behaviors observed in these and related compounds.

Photoinduced Electron Transfer (PET) Mechanisms in Fluorescent Systems

Photoinduced Electron Transfer (PET) is a widely recognized mechanism in the design of fluorescent systems, particularly in "off-on" fluorescent probes acs.orgfishersci.ca. In a typical PET system, a fluorophore (acting as an electron acceptor) is covalently linked to a recognition group (acting as an electron donor) via a short spacer fishersci.ca.

PET probes are characterized by their low background fluorescence in the "off" state, which is due to the electron transfer process quenching the fluorophore's emission fishersci.ca. Upon interaction with a specific target, the recognition group's electron-donating ability is altered, suppressing the PET process and leading to a significant enhancement in the fluorophore's emission, thus switching the fluorescence "on" fishersci.cauni.luchem960.com.

A clear example of this mechanism is observed in a 10-hydroxyacridine(1,8)dione derivative. This compound exhibits dual emission, comprising a locally excited state emission and an anomalous charge transfer emission uni.lu. The charge transfer state is specifically attributed to a PET process occurring from an amine moiety to the acridinedione fluorophore uni.lu. The addition of Zn(II) ions to this system results in a notable enhancement of fluorescence, which is explained by the suppression of the PET process, thereby allowing the fluorophore to emit more efficiently uni.luchem960.com. Beyond its role in sensing, PET can also act as a fluorescence quenching mechanism when an excited fluorophore transfers an electron to a nearby electron-accepting moiety, such as a tryptophan residue in a protein uni.lu.

Photooxidation Mechanisms and Hydroxyl Radical Generation Pathways

Photooxidation refers to chemical reactions initiated by the absorption of light that lead to the oxidation of a substance. In the context of this compound and similar organic compounds, photooxidation can lead to their degradation and the generation of reactive oxygen species, notably hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and are formed through various photochemical reactions in aqueous environments .

While specific detailed photooxidation mechanisms for this compound itself are less extensively documented in the provided search results, general pathways for hydroxyl radical generation are well-established. These include processes such as the photo-Fenton reaction and photoreactions involving dissolved organic matter .

In broader chemical systems, hydroxyl radicals can be generated through several routes. One pathway involves the interaction of superoxide (B77818) radicals (O2•−) with a metal center, potentially forming an iron-peroxide species that is subsequently reduced to •OH by an electron. Another common route involves the dismutation of superoxide to form hydrogen peroxide (H2O2), which then undergoes reduction to •OH via the Fenton reaction in the presence of transition metal ions, such as Mn2+ and Fe2+.

These photooxidation processes are significant not only for the degradation of organic compounds but also for their environmental and biological implications. For instance, the H2O2/Cu(II)/Phenanthroline system is known to generate hydroxyl radicals, leading to degradation of materials like cellulose. In the atmosphere, the hydroxyl radical is recognized as the most important daytime oxidant, playing a critical role in the fate of many pollutants and influencing the formation of ozone and other oxygenated volatile organic compounds. Understanding these mechanisms is crucial for predicting the environmental persistence and potential reactivity of this compound and its derivatives under light exposure.

Intercalation Mechanisms and Biomolecular Interactions in Academic Research Contexts

Mechanistic Studies of DNA Intercalation by 2-Hydroxyacridine and Related Compounds

DNA intercalation is a process where planar molecules insert themselves between adjacent base pairs of the DNA double helix. This interaction can lead to structural changes in DNA, influencing its replication, transcription, and repair mechanisms.

Thermodynamic and Kinetic Aspects of DNA Binding

The interaction of acridine (B1665455) derivatives with DNA is a complex process with both thermodynamic and kinetic considerations. The binding affinity is often quantified by binding constants (Kb). For various acridine-thiosemicarbazone derivatives, calculated Kb values have been reported to range from 1.74 × 104 to 1.0 × 106 M−1, indicating a high affinity for calf thymus DNA (ctDNA) base pairs. Similarly, thiazacridine and imidazacridine derivatives have shown binding constants ranging from 1.46 × 104 to 6.01 × 104 M−1.

The intercalation process is thermodynamically favored, partly due to a positive entropy contribution associated with the disruption of the organized shell of water molecules around the ligand, known as the hydrophobic effect. Understanding the molecular basis of drug-DNA interactions in structural, thermodynamic, and kinetic detail is crucial for improving existing drugs and designing new therapeutics. High-sensitivity calorimetric techniques are increasingly employed to directly and accurately probe the thermodynamics of these binding reactions.

A study on 9-amino-2-hydroxyacridine (B1216840) determined its DNA binding constant (K) and the number of binding sites (n) through Scatchard analysis. This compound exhibited stronger binding affinity to DNA than 9-aminoacridine. Intriguingly, the obtained 'n' value of 1.6 suggested that approximately one and a half molecules of 9-amino-2-hydroxyacridine are located between neighboring DNA base pairs during intercalation.

Table 1: Representative Binding Constants (Kb) for Acridine Derivatives with ctDNA

Compound ClassBinding Constant Range (M-1)Method of DeterminationSource
Acridine-thiosemicarbazone1.74 × 104 to 1.0 × 106Electronic Absorption, Fluorescence
Thiazacridine and Imidazacridine1.46 × 104 to 6.01 × 104UV-Vis, Fluorescence, Circular Dichroism
Amsacrine-DNA complex1.2 × 104UV-Vis, Fluorescence
N10-alkylated 2-bromoacridones0.3 × 105 to 3.9 × 105Spectrophotometric Titrations, CD

Spectroscopic Probes for Real-Time DNA Interaction Monitoring

Spectroscopic techniques are indispensable tools for monitoring the real-time interaction of this compound and its derivatives with DNA. Electronic absorption spectroscopy (UV-Vis) and fluorescence spectroscopy are widely utilized to investigate DNA binding properties. Upon interaction with DNA, changes in the absorption spectrum, such as hyperchromic (increase in absorbance) or hypochromic (decrease in absorbance) effects, along with red or blue shifts in wavelength, indicate the binding of the compound to DNA.

Circular Dichroism (CD) spectroscopy is another powerful technique, uniquely sensitive to the helicity of molecules. CD measurements are employed to assess the conformational changes induced in DNA upon intercalation by acridine derivatives. These spectroscopic probes, in general, offer enhanced analytical sensitivity and provide greater temporal and spatial resolution for observing molecular events.

Exploration of Ligand-DNA Stacking Interactions

The interaction between intercalating ligands and DNA is primarily driven by stacking forces, which are crucial for the stability of the drug-DNA complex.

Contribution of Pi-Pi (π-π) Interactions

A fundamental aspect of DNA intercalation by acridine derivatives is the contribution of pi-pi (π-π) stacking interactions. The planar aromatic rings of this compound and related compounds align and stack with the planar aromatic rings of the DNA base pairs. This stacking interaction is a major stabilizing force in the formation of the intercalative complex, where the intercalator effectively inserts itself between two adjacent base pairs. These π-π interactions are a type of non-covalent interaction involving π systems and are pivotal in various biological recognition processes, including protein-ligand interactions. The geometry of these interactions can vary, including face-to-face and edge-to-face stacking. The strength of these interactions depends on factors such as the relative orientation of the interacting monomers and the specific identity of the nucleobase and the aromatic amino acid (in protein-DNA interactions).

Role of Charge Transfer Interactions

Beyond π-π stacking, charge transfer interactions also play a significant role in the binding and activity of acridine derivatives with DNA. Acridine, as a heterocyclic molecule, possesses well-defined π orbitals, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), on its aromatic rings. These orbitals facilitate electron transfer within the molecule and between the molecule and DNA, which is believed to contribute to the compound's pharmacological activity.

Charge transfer between the intercalator and DNA bases can enhance the stability of the DNA-intercalator complex. Academic research has explored whether acridine-based drugs can act as electron donors or acceptors in electron transfer (ET) reactions with the DNA double helix. For instance, amsacrine, a 9-anilinoacridine (B1211779) derivative, appears to function as an electron donor in ET reactions on DNA. In contrast, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may act as an electron acceptor. These electron transfer reactions are considered important contributors to the antitumor activity of these drugs. Studies on modified DNA bases, such as 2-iminohydantoin (2Ih), have demonstrated that their presence can significantly influence charge adoption and migration through dsDNA, highlighting the importance of charge transfer in DNA integrity and interaction. Charge transfer processes typically require close-range interchromophoric interactions and exhibit a steep distance dependence.

Research on Interactions with Other Biomolecules (e.g., Nucleic Acids, Proteins, Enzymes)

The chemical compound this compound, as part of the broader acridine class, is a subject of academic research due to its capacity for diverse interactions with essential biomolecules, including nucleic acids, proteins, and enzymes. These interactions are fundamental to understanding the biological activities and potential therapeutic applications of acridine derivatives.

Interactions with Nucleic Acids (DNA and RNA)

Acridines are well-established for their ability to interact with nucleic acids, primarily through a mechanism known as intercalation. This process involves the planar polyaromatic structure of the acridine molecule inserting itself between the base pairs of double-stranded nucleic acids, such as DNA and RNA. This π-stacking interaction can disrupt the crucial biological functions of these macromolecules, including replication and transcription, which is a key aspect of their utility in various biological contexts. uni.lu

Research has explored the DNA binding properties of acridine derivatives. For instance, 9-amino-2-hydroxyacridine, a close structural analog of this compound, has demonstrated high DNA interaction. nih.gov Computational studies further elucidate that acridine interacts with DNA predominantly through hydrogen bonds and van der Waals forces. These non-covalent interactions contribute to the effective binding and stability of acridine-DNA complexes.

Studies on acridine-thiosemicarbazone derivatives, which incorporate the acridine nucleus, have revealed significant binding affinities to calf thymus DNA (ctDNA). These interactions are characterized by changes in absorption spectra, including hyperchromic and hypochromic effects, as well as shifts in wavelength. nih.gov The binding constants observed indicate a high affinity for ctDNA base pairs, suggesting a strong interaction between these acridine-based compounds and DNA. nih.gov

Table 1: DNA Binding Properties of Acridine-Thiosemicarbazone Derivatives with Calf Thymus DNA (ctDNA)

Compound TypeBinding Constant (M⁻¹)Quenching Constant (M⁻¹)Reference
Acridine-thiosemicarbazone derivatives (3a-h)1.74 × 10⁴ to 1.0 × 10⁶-0.2 × 10⁴ to 2.18 × 10⁴ nih.gov

Regarding RNA interactions, acridines generally possess the capability to bind effectively to RNA. uni.lu The 2′-hydroxyl group within RNA itself plays a significant role in RNA's conformational flexibility and its interactions with the surrounding solvent environment, influencing its structural properties. uni.lu The broader field of small molecule-RNA interactions is an active area of research, with ongoing efforts to predict these interactions using advanced computational methods like artificial intelligence for therapeutic development. nih.gov Furthermore, computational and biophysical analyses are employed to investigate RNA-RNA interactions, providing methodologies that can be adapted to study how small molecules, including acridines, interact with RNA. nih.gov

Interactions with Proteins and Enzymes

Acridine derivatives are also recognized for their interactions with proteins and enzymes, often leading to modulatory effects on their biological functions. A notable area of research involves their ability to inhibit key enzymes. For example, acridine/acridone (B373769) drugs are known inhibitors of topoisomerase and telomerase enzymes. uni.lu The inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, is a well-documented mechanism of action for many acridine derivatives, contributing to their anticancer properties. wikipedia.orgepa.govnih.gov

While direct, specific data on this compound's protein or enzyme interactions are limited, studies on closely related compounds provide insight. For instance, 9-amino-2-hydroxyacridine has been investigated for its interactions with various biomolecules. nih.gov However, a study examining the effect of 9-amino-2-hydroxyacridine on pyruvate (B1213749) kinase I of Escherichia coli B indicated that acridines primarily acting on nucleic acids did not inhibit this specific enzyme. This suggests that while acridines interact broadly with biomolecules, their primary inhibitory effects might be more pronounced on nucleic acid-related enzymes.

Beyond topoisomerases, some acridine derivatives have also been identified as inhibitors of protein kinases. nih.gov The effectiveness of certain acridinone (B8587238) derivatives as enzyme inhibitors is not solely attributed to their DNA intercalation but also involves their influence on catalytic activity, potentially through the formation of covalent complexes with enzymes like yeast topoisomerase II. epa.gov

Academic research employs various methodologies to investigate these complex biomolecular interactions. Computational approaches, such as quantum mechanics calculations and machine learning models, are utilized to predict and understand the binding mechanisms and energies between acridines and their biological targets, including proteins and enzymes. Experimentally, techniques like affinity purification coupled with mass spectrometry (AP-MS/CoIP-MS) and crosslinking are used to identify protein-protein interactions, which can be adapted to study small molecule-protein binding. Furthermore, yeast two-hybrid assays, including modified versions for non-nuclear proteins, are employed to detect protein-protein interactions.

Table 2: Key Enzyme Targets and Interaction Mechanisms of Acridine Derivatives

Enzyme TargetInteraction MechanismReference
Topoisomerase I & IIIntercalation into DNA, inhibition of enzyme activity uni.luwikipedia.org
TelomeraseInhibition of enzyme activity uni.lu
Protein KinasesInhibition of enzyme activity nih.gov
Yeast Topoisomerase IIInfluence on catalytic activity, covalent complex formation with plasmid DNA epa.gov

Advanced Research Applications and Functionalization Strategies Employing 2 Hydroxyacridine Scaffolds

Development of 2-Hydroxyacridine as a Scaffold for Fluorescent Probes in Chemical Sensing

This compound and its derivatives serve as compelling fluorophores in the design of fluorescent probes for chemical sensing, owing to their inherent fluorescence properties and the potential for structural modification to achieve analyte specificity.

Rational Design Principles for Analyte-Specific Sensing

The rational design of this compound-based fluorescent probes typically involves integrating the fluorophore with a recognition unit that selectively interacts with the target analyte. This interaction leads to a measurable change in the probe's fluorescence properties, such as intensity, wavelength, or lifetime. For instance, acridine (B1665455) derivatives have been employed as fluorescent probes for non-invasive measurements of cytoplasmic pH changes in whole cells, demonstrating their utility in biological sensing wikipedia.org. The core principle often relies on the modulation of the acridine fluorophore's electronic structure upon binding or reaction with the analyte rsc.org.

One approach involves the strategic placement of functional groups on the acridine scaffold that can undergo specific chemical reactions or coordination events with the analyte. For example, a patent describes the use of this compound-2(9H)-an to yield blue solutions in the context of fluorescent tin dye sensors, indicating its direct involvement in sensing mechanisms google.com. Similarly, acridine-based chemosensors have been developed for monitoring specific ions, such as ClO-, where the sensor exhibits notable fluorescence quenching upon interaction with the analyte mdpi.comnih.gov.

Detailed Mechanistic Elucidation of Sensing Actions

The sensing mechanisms of this compound-based probes often involve photophysical processes that are sensitive to the local chemical environment or specific molecular interactions. A common mechanism is Photoinduced Electron Transfer (PET), where the interaction with an analyte either quenches or enhances the fluorescence by affecting electron transfer pathways within the probe molecule. For example, studies on acridinedione derivatives (structurally related to this compound) have shown dual emission and ratiometric detection of metal ions like Zn2+ through a PET mechanism researchgate.net. In this context, the binding of Zn2+ to the receptor unit of the probe can lead to a significant fluorescence enhancement in the locally excited state while quenching the charge transfer emission, allowing for ratiometric detection researchgate.net.

Another mechanism involves the formation of new chemical species upon reaction with the analyte, leading to a change in the fluorophore's conjugation or electronic configuration. For instance, in some acridine-based probes for nitric oxide, the reaction with NO can lead to the formation of a triazole ring, which blocks photoinduced electron transfer and results in a significant increase in fluorescence quantum yield soken-asia.com. The ability of acridine derivatives to intercalate into DNA also allows them to be used as fluorescent probes to study DNA structure and dynamics, where the sensing action is based on their binding interaction with DNA ontosight.ai.

Table 1: Examples of Acridine-Based Fluorescent Sensing Applications

Probe Type / ScaffoldAnalyteSensing MechanismObserved EffectDetection LimitReference
Acridine derivativeCytoplasmic pHFluorescence changeBluish-green fluorescence for pH changesNot specified wikipedia.org
This compound-2(9H)-anTin dyesFluorescenceBlue solutionsNot specified google.com
Acridine-based chemosensor (BK)ClO-Cleavage reaction, fluorescence quenchingFluorescence emission decrease at 455 nm7.65 μM mdpi.comnih.gov
10-Hydroxyacridine(1,8)dione derivativeZn2+Photoinduced Electron Transfer (PET)15-fold fluorescence enhancement at 425 nm, quenching at 560 nmNot specified researchgate.net
Acridone (B373769) derivativeNitric Oxide (NO)Triazole ring formation, blocking PETFivefold increased fluorescence intensityNot specified soken-asia.com

This compound in Advanced Materials Science Research

Beyond its role in chemical sensing, this compound is being investigated for its potential in advanced materials science, particularly in organic electronics and energy conversion technologies.

Exploration in Organic Semiconductors and Optoelectronic Devices

This compound has been identified as an organic semiconductor material researchgate.net. Organic semiconductors are crucial for the development of next-generation electronics and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic photodetectors cnr.itebsco.com. These materials offer advantages such as low-cost production, flexibility, and semi-transparency uni.lu. The electronic properties of organic semiconductors, including their charge carrier mobility and light absorption, are fundamental to their performance in optoelectronic applications cnr.it. Research in this area focuses on understanding and controlling exciton (B1674681) dynamics, charge carrier generation, mobility, and recombination processes to improve device efficiency uni.lu. The acridine skeleton's planarity and electronic structure contribute to its suitability for these applications researchgate.net.

Research on Dye-Sensitized Solar Cell Components

This compound is specifically being explored as a photosensitizer component for dye-sensitized solar cells (DSSCs) worktribe.com. DSSCs are a type of low-cost thin-film solar cell that utilize a dye-sensitizer adsorbed on a porous semiconductor oxide (typically TiO2) to absorb sunlight and inject electrons into the semiconductor's conduction band wikipedia.orgfishersci.ca. The choice of sensitizer (B1316253) is critical as it determines the photoresponse of the DSSC and initiates the primary steps of photon absorption and subsequent electron transfer . Tuning the oxidation potential of this compound is a key aspect of its development as a photosensitizer in DSSCs worktribe.com. Ideal sensitizers for DSSCs should absorb a broad spectrum of solar light, bind tightly to the semiconductor surface, and efficiently inject photoexcited electrons into the conduction band fishersci.ca.

Investigation of Light-Activated Materials

The photophysical properties of this compound also make it a candidate for investigation in other light-activated materials. Its ability to absorb and emit light can be leveraged in various applications where materials respond to light stimuli. For instance, "hydroxyacridine" has been mentioned as a light-emitting material epo.org. Research in this domain often involves the synthesis and photophysical characterization of π-conjugated organic materials to explore their optoelectronic properties in both solution and solid states cnr.it. Such materials can be employed as optically active elements in lighting, electrochromism, electrofluorochromism, and advanced photonics cnr.it.

Development of Chemosensors Based on Modified Acridine Frameworks

Acridine and its derivatives are widely recognized for their utility in the design and synthesis of chemosensors, primarily due to their excellent photophysical properties, such as high quantum yields and tunable emission wavelengths tandfonline.comencyclopedia.pub. These properties allow for the development of fluorescent and colorimetric sensors that can selectively detect various analytes by exhibiting changes in fluorescence intensity or color upon interaction encyclopedia.pubroyalsocietypublishing.orgacs.org.

Structural modification of the acridine ring is a key strategy employed to fine-tune the properties of these chemosensors, enhancing their selectivity and sensitivity towards target analytes nih.gov. The introduction of functional groups, such as hydroxyl moieties (as in this compound), can facilitate specific interactions like hydrogen bonding or coordination, which are crucial for the binding and recognition of ions and molecules encyclopedia.pubacs.org.

Research findings demonstrate the successful application of modified acridine frameworks in sensing biologically and environmentally important anions and metal ions. For instance, thiosemicarbazide-linked acridines have been developed as "turn-on" chemosensors for the selective recognition of fluoride (B91410) ions (F⁻) royalsocietypublishing.orgmdpi.com. These compounds exhibit distinct color changes and fluorescence responses upon fluoride binding, showing no significant affinity for other common anions such as acetate, bromide, iodide, or sulfate (B86663) royalsocietypublishing.org. Similarly, acridinediones have been explored as highly selective chemosensors for fluoride ions rsc.org.

An example of the performance of acridine-based chemosensors includes a novel fluorescent sensor, BK, developed for monitoring hypochlorite (B82951) (ClO⁻) in water samples and zebrafish. This sensor displayed notable fluorescence quenching in the presence of ClO⁻ with a calculated detection limit of 7.65 μM mdpi.com.

Table 1: Representative Detection Limits for Acridine-Based Chemosensors

AnalyteChemosensor TypeDetection LimitReference
ClO⁻Acridine-based fluorescent sensor (BK)7.65 μM mdpi.com

The scaffold of this compound, with its strategically positioned hydroxyl group, provides a foundation for further functionalization, enabling the rational design of new chemosensors with tailored recognition capabilities for diverse chemical species.

Exploration of this compound in Novel Catalysis Systems and Mechanisms

Acridine photocatalysis has emerged as a powerful and versatile platform in modern synthetic chemistry, enabling a range of previously inaccessible transformations through visible light activation nih.govrsc.orgrsc.orgchemrxiv.orgchemrxiv.org. Acridine derivatives, including the this compound scaffold, function as visible light photocatalysts, facilitating complex reactions without the need for prior substrate preactivation nih.govrsc.orgchemrxiv.org.

Mechanistic studies have elucidated key pathways in acridine-catalyzed reactions, primarily involving photoinduced proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT) processes nih.govrsc.orgchemrxiv.orgchemrxiv.org. The acridinyl radical often acts as a crucial intermediate, mediating redox turnover within catalytic cycles nih.gov.

Notable advanced research applications include:

Direct Decarboxylative Conjugate Addition: Acridine photocatalysts have been successfully interfaced with transition metal catalysis, such as copper, in dual catalytic systems. This approach enables direct decarboxylative radical generation from carboxylic acids, followed by conjugate addition to Michael acceptors. For instance, the acridine/copper dual-catalyzed decarboxylative conjugate addition reaction has been reported with a quantum yield of 0.42 nih.gov. This process allows for efficient carbon-carbon bond formation from simple and stable carboxylic acid precursors nih.gov.

Tricomponent Decarboxylative Amine Construction: Acridine photocatalysis, in concert with copper and Brønsted acid catalytic cycles, facilitates the homogeneous photocatalytic tricomponent construction of α-branched secondary amines. This modular synthesis directly utilizes carboxylic acids, aldehydes, and aromatic amines, providing access to a wide range of amines and nonproteinogenic α-amino acid derivatives rsc.orgrsc.org. The chemoselectivity in this process is attributed to the directional nature of the decarboxylative process within the acridine–carboxylic acid complex rsc.org.

Multimodal Catalysis for Thiol Synthesis: The multimodal catalytic reactivity of acridine photocatalysts has been harnessed for the direct access to thiols from carboxylic acids and elemental sulfur. This two-phase radical process involves both singlet excited state PCET-mediated decarboxylative carbon-sulfur bond formation and a radical reductive disulfide bond cleavage via a photoinduced HAT process in the silane–triplet acridine system chemrxiv.orgchemrxiv.org. This highlights the potential of acridine-based systems to orchestrate mechanistically distinct catalytic cycles from different excited states chemrxiv.org.

The exploration of this compound within these catalytic frameworks leverages the intrinsic reactivity of the acridine nucleus, while the hydroxyl group offers additional sites for structural modification or participation in hydrogen bonding, potentially influencing catalytic activity and selectivity.

Table 2: Key Performance Indicators in Acridine Photocatalysis

Catalytic ReactionCatalyst TypeKey Performance IndicatorValueReference
Decarboxylative Conjugate AdditionAcridine/Copper Dual CatalysisQuantum Yield0.42 nih.gov

Structure Activity Relationship Sar Studies in the Academic Investigation of 2 Hydroxyacridine

Influence of Hydroxyl Group Positional Isomerism on Reactivity and Photophysical Characteristics

The position of the hydroxyl (-OH) group on the acridine (B1665455) scaffold significantly impacts the compound's reactivity and photophysical properties. Positional isomerism, where functional groups occupy different locations on the same molecular skeleton, can lead to distinct chemical behaviors and physical properties nih.gov.

Reactivity: In the case of 2-hydroxyacridine, the hydroxyl group at position 2 acts as an electron-donating group, influencing the regioselectivity of electrophilic substitution reactions. Studies have shown that this compound reacts with formaldehyde (B43269) under strong acidic conditions, leading to oxymethylation primarily at position 1, and subsequent cyclization with another formaldehyde molecule at position 2 or 9 eurjchem.com. Furthermore, the oxidation of this compound by copper diacetate is also regioselective, inducing a reaction at position 1, which results in the formation of acridine-1,2-dione eurjchem.com. This demonstrates how the 2-hydroxyl group directs reactivity to adjacent positions on the acridine ring.

Photophysical Characteristics: The photophysical properties of hydroxyacridine isomers, including their absorption and fluorescence spectra, are sensitive to the position of the hydroxyl group and environmental factors like solvent polarity and pH nih.gov. While comprehensive comparative data specifically for this compound versus all its simple positional isomers (e.g., 4-hydroxyacridine, 9-hydroxyacridine) are not extensively detailed in the immediate search results, general principles and some relevant examples can be drawn.

For instance, 9-hydroxyacridine is known to exist as a tautomer of acridone (B373769), and its photoinduced tautomerization has been studied, revealing specific absorption and emission characteristics. Acridone, a major photoproduct of acridine, undergoes photoinduced tautomerization to 9-hydroxyacridine. This isomer exhibits an emission maximum at 366 nm when excited at 290, 328, or 344 nm nih.gov. The presence of a hydroxyl group allows for hydrogen bonding and can lead to excited-state intramolecular proton transfer (ESIPT), which significantly affects fluorescence nih.gov. The electronic structure and optical properties of molecules, including absorption wavelength and fluorescence, are intrinsically linked to the distribution of frontier molecular orbitals (HOMO and LUMO) nih.gov. The position of the hydroxyl group alters this electronic distribution, leading to variations in absorption and emission profiles.

Isomer/DerivativeHydroxyl PositionKey Reactivity ObservationsKey Photophysical Observations
This compoundPosition 2Enhances regioselectivity for electrophilic substitution at position 1; Oxidation by copper diacetate leads to acridine-1,2-dione eurjchem.com.Can be tuned for near-infrared emission with further substitution rsc.org.
9-HydroxyacridinePosition 9Tautomerizes from acridone nih.gov.Emission max at 366 nm (excitation at 290, 328, 344 nm) nih.gov.

Impact of Peripheral Substituents on Electronic and Optical Properties

The introduction of peripheral substituents onto the acridine core, including this compound derivatives, provides a powerful means to modulate their electronic and optical properties. These modifications can fine-tune parameters such as absorption and emission wavelengths, fluorescence quantum yields, and redox potentials mdpi.com.

Electronic Properties: Substituents can significantly influence the electronic structure by altering the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and consequently, the HOMO-LUMO energy gap (band gap) nih.govmdpi.com. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be strategically placed to modify the intramolecular charge transfer (ICT) characteristics within the molecule. For instance, studies on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives showed that arylethynyl groups expand the π-conjugation of the core, and substituents on the aryl group influenced photophysical properties, with methoxy (B1213986) derivatives exhibiting promising fluorescence beilstein-journals.org. Similarly, the position of nitro and methyl groups in pyridine (B92270) isomers significantly affects their structural and optical properties mdpi.com.

Optical Properties: Variations in substituents can lead to bathochromic (red) or hypsochromic (blue) shifts in absorption and emission spectra, as well as changes in fluorescence intensity and quantum yield mdpi.combeilstein-journals.org. For example, the inclusion of electron-withdrawing groups in coumarin (B35378) derivatives promoted effective bathochromic shifts in their UV/Vis spectra mdpi.com. The ability to control these properties is vital for applications requiring specific light absorption or emission characteristics, such as fluorescent probes or organic light-emitting diodes mdpi.com.

Substituent TypeEffect on Electronic PropertiesEffect on Optical PropertiesExample (General Acridine/Related)
Electron-donatingRaises HOMO energy, narrows band gap nih.gov.Can induce bathochromic shifts in absorption/emission mdpi.combeilstein-journals.org.Methoxy groups in arylethynyl-tetrahydroacridines enhance fluorescence beilstein-journals.org.
Electron-withdrawingLowers LUMO energy, narrows band gap nih.gov.Can induce bathochromic shifts mdpi.com.Nitro groups in pyridine isomers affect optical properties mdpi.com.

Correlation between Molecular Architecture and Intercalation Affinity with Biomolecules

Acridine and its derivatives are well-established for their ability to interact with biomolecules, particularly nucleic acids like DNA and RNA, primarily through intercalation researchgate.netumn.eduresearchgate.net. This interaction is a key mechanism for their biological activities, including their historical use as antimicrobial and antimalarial agents, and their current interest as anticancer drugs umn.eduresearchgate.netresearchgate.net.

Mechanism of Intercalation: The flat, polyaromatic structure of the acridine core is ideally suited for intercalation. This process involves the insertion of the planar aromatic system between adjacent base pairs of the DNA double helix, leading to π-stacking interactions researchgate.net. This physical interaction can cause unwinding and lengthening of the DNA helix, interfering with critical cellular processes such as DNA replication and transcription, and inhibiting enzymes like topoisomerase II researchgate.netumn.edu.

Modifications to the acridine scaffold, such as the introduction of substituents, can modulate the strength and selectivity of DNA binding. For example, certain acridines can bind selectively to abasic sites in DNA, contributing to their anticancer effects dokumen.pub. The nature and position of substituents can influence factors like charge, hydrophobicity, and hydrogen bonding capabilities, all of which play a role in the binding mode and affinity with DNA. For instance, the length of alkylamino substituents in some acridine derivatives has been shown to influence their DNA affinity umn.edu.

Rational Design Principles for Modulating Specific Research-Relevant Functions through Structural Variation

Rational design in the context of this compound and its derivatives involves applying SAR insights to systematically modify the molecular structure to achieve desired research-relevant functions. This approach aims to optimize specific properties such as reactivity, photophysical characteristics, or biomolecular interaction profiles nih.govmdpi.com.

Key Design Principles:

Positional Isomerism for Reactivity Control: By understanding how the position of the hydroxyl group influences the electron density and steric hindrance around the acridine core, researchers can predict and direct specific chemical reactions. For example, the 2-hydroxyl group's ability to activate position 1 for electrophilic attack eurjchem.com can be exploited in synthetic strategies to introduce further functionalities at precise locations.

Substituent Effects for Tunable Photophysics: The strategic introduction of peripheral substituents (e.g., electron-donating or electron-withdrawing groups) allows for fine-tuning of the electronic and optical properties mdpi.combeilstein-journals.org. This includes modulating absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting these effects and guiding the design of new fluorescent probes or materials eurjchem.comnih.govmdpi.com. For instance, optimizing substituents on this compound derivatives could potentially shift their emission into the near-infrared region for biological imaging applications rsc.org.

Molecular Architecture for Biomolecular Targeting: Recognizing the importance of the planar acridine core for DNA intercalation, rational design can focus on modifying substituents to enhance or alter binding affinity and selectivity for specific DNA sequences or structures (e.g., G-quadruplexes) researchgate.netucl.ac.uk. The size, shape, and electronic properties of substituents can influence how the molecule fits into the DNA helix and forms favorable interactions researchgate.net. For example, studies on acridine-based compounds for anticancer activity often involve tailoring substituents to optimize DNA binding and topoisomerase inhibition researchgate.netresearchgate.net.

Computational-Aided Design: In silico methods, including molecular docking and quantum chemical calculations, play a crucial role in the rational design process. These methods allow for the prediction of molecular properties, binding modes, and the impact of structural changes without extensive experimental synthesis, thereby accelerating the discovery and optimization of compounds nih.govmdpi.com.

By integrating these principles, researchers can rationally design this compound derivatives for specific academic investigations, ranging from exploring fundamental chemical phenomena to developing novel tools for biological research.

Future Directions and Emerging Research Avenues for 2 Hydroxyacridine

Promotion of Synergistic Experimental and Computational Research Paradigms

The advancement of 2-hydroxyacridine research is increasingly reliant on the synergistic integration of experimental and computational methodologies. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the stability of acridine (B1665455) derivatives in aqueous media, providing insights that complement experimental observations. nih.gov These computational studies extend to investigating the electronic properties of acridine derivatives, including frontier molecular orbitals (FMO), molecular electrostatic potentials (MEP), and global chemical reactivity descriptors, often correlating theoretical findings with experimental data. fishersci.cafishersci.fifishersci.fi Furthermore, molecular docking and molecular dynamics simulations are employed to predict the binding modes and interactions of acridine derivatives with biological targets, such as DNA and enzymes like topoisomerase IIB, offering a deeper understanding of their mechanisms of action. uni.lunih.gov This combined experimental and computational approach is vital for optimizing the design of new acridine-based compounds with tailored properties and for predicting their behavior in complex systems.

Table 1: Applications of Computational Methods in this compound and Acridine Derivative Research (Interactive)

Computational MethodKey ApplicationsRelevant Properties/Interactions Studied
Density Functional Theory (DFT)Stability studies, Electronic properties, Reaction mechanismsHOMO-LUMO gap, Ionization Potential, Electron Affinity, Hardness, Softness, Electrophilicity Index nih.govfishersci.cafishersci.fifishersci.fi
Molecular DockingPrediction of binding modes with biological targetsProtein-ligand interactions, DNA intercalation uni.lunih.gov
Molecular DynamicsSimulation of dynamic behavior and stabilityConformational changes, solvent effects uni.lu
Conceptual DFT (CDFT)Analysis of global chemical reactivity descriptorsElectron transfer, reactivity patterns fishersci.cafishersci.fi

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Exploring novel reactivity patterns and unconventional transformations remains a critical area for expanding the synthetic utility and application scope of this compound. For instance, 2-hydroxy- or 2-methoxyacridines have been shown to react with formaldehyde (B43269) under strong acidic conditions (e.g., methanesulfonic acid), leading to oxymethylation at position 1 and subsequent cyclization with another formaldehyde molecule at position 2 or 9. wikipedia.org A specific example includes the reaction of 6,9-dichloro-2-hydroxyacridine, which yields 9,12-dichloro-1H- nih.govwikipedia.orgdioxino[5,4-a]acridine. wikipedia.org Another notable transformation involves the oxidation of this compound by copper diacetate, which results in the formation of acridine-1,2-dione, with the reaction regioselectively occurring at position 1. wikipedia.org Beyond direct reactions of this compound, studies on related acridine derivatives highlight emerging synthetic methodologies, such as facile and eco-friendly aromatic nucleophilic substitution (SNAr) reactions assisted by microwave and ultrasonication. fishersci.ca Furthermore, photoinduced transformations are gaining attention; for example, acridone (B373769), a photoproduct of acridine, can undergo photoinduced tautomerization to 9-hydroxyacridine. fishersci.ca Research into acridine–isoxazole hybrids has also revealed that under blue light irradiation, these compounds can undergo additions of hydrogen donor solvents, leading to 9-substituted acridanes. fishersci.ca These findings suggest a rich unexplored landscape of chemical transformations for this compound and its derivatives.

Table 2: Novel Reactivity Patterns and Transformations Involving this compound and Related Compounds (Interactive)

Starting MaterialReagent/ConditionsTransformation/ProductReference
This compound / 2-MethoxyacridineFormaldehyde, strong acidic conditions (MsOH)Oxymethylation at C1, cyclization at C2 or C9 (e.g., 9,12-dichloro-1H- nih.govwikipedia.orgdioxino[5,4-a]acridine from 6,9-dichloro-2-hydroxyacridine) wikipedia.org
This compoundCopper diacetate oxidationAcridine-1,2-dione wikipedia.org
AcridonePhotoirradiationPhotoinduced tautomerization to 9-hydroxyacridine fishersci.ca
Acridine–isoxazole hybrids (C9–C3 or C2–C3 linked)Blue light irradiation, hydrogen donor solventsFormation of 9-substituted acridanes fishersci.ca

Development of Next-Generation Functional Materials with Tailored Properties

The inherent photophysical and chemical characteristics of this compound and its derivatives position them as promising building blocks for next-generation functional materials with tailored properties. Acridine derivatives are well-established as fluorescent materials, finding applications in the visualization of biomolecules and in laser technologies. wikipedia.org Their planar, conjugated structure also lends them significant potential as organic semiconductor materials, opening avenues for applications in organic electronics. Recent advancements include the synthesis of acridinium (B8443388) salts exhibiting exceptional oxidative strength in their excited states, with reduction potentials ranging from 2.08 to 3.15 V, making them highly effective as advanced photocatalysts for various photochemical reactions. Furthermore, acridine frameworks are being utilized in the design of small molecules capable of selectively binding to specific proteins, with the possibility of incorporating tags (e.g., D-biotin, BODIPY) for visualization and assay purposes. The development of polyfluorohydroxyacridines and their zinc(II) complexes represents another frontier, as these compounds demonstrate potential as new materials for solid-state emitting systems, with their optical and spectroscopic properties being characterized in both solution and solid states. Future research will focus on fine-tuning the molecular structure of this compound to engineer materials with specific optical, electronic, and catalytic functionalities for diverse technological applications.

Table 3: Functional Materials Applications of this compound and Acridine Derivatives (Interactive)

Material Type / Compound ClassKey Property / ApplicationSpecific Examples / CharacteristicsReference
Fluorescent MaterialsVisualization of biomolecules, Laser technologiesUsed as dyes and probes wikipedia.org
Organic Semiconductor MaterialsPotential in organic electronicsPlanar conjugated structure
Advanced PhotocatalystsCatalyzing oxidative transformationsAcridinium salts with reduction potentials 2.08-3.15 V
Targeted Binders/ProbesSelective protein binding, visualizationAcridine frameworks with D-biotin/BODIPY tags
Solid-State Emitting SystemsOptical and spectroscopic applicationsPolyfluorohydroxyacridines and their Zn2+ complexes

Integration into Supramolecular Assemblies and Advanced Architectures

The integration of this compound into supramolecular assemblies and advanced architectures represents a burgeoning field, leveraging non-covalent interactions to create highly ordered and functional systems. Supramolecular assemblies involving acridine derivatives are being explored for their utility in areas such as drug delivery, nanotechnology, and optical sensing. Studies have demonstrated the formation of cocrystals of acridine with dihydroxybenzenes, where self-assembly leads to the construction of diverse architectures, including one-dimensional tapes, two-dimensional square grids, and three-dimensional frameworks. These intricate structures are stabilized by a variety of strong and weak intermolecular interactions, such as N‒H…Cl, O‒H…N, O‒H…Cl, C‒H…Cl, C‒H…O, C‒H…π, and π…π stacking. The planar structure of acridine facilitates strong interactions with DNA, making it a valuable component in pH-sensitive supramolecular assemblies designed for controlled uptake and targeted release mechanisms. Such pH-responsive systems hold promise for host-assisted delivery of prodrugs and the development of new fluorescent probes and smart materials. The ability of 9-hydroxyacridine to undergo tautomeric shifts upon complexation further highlights its potential in molecular recognition and the construction of dynamic supramolecular systems. Future work will focus on precisely controlling these non-covalent interactions to engineer complex, multi-component architectures with emergent properties for applications ranging from advanced sensors to intelligent drug delivery platforms.

Table 4: Supramolecular Assemblies and Architectures Involving Acridine Derivatives (Interactive)

Assembly TypeComponentsResulting Architecture / InteractionsKey ApplicationsReference
CocrystalsAcridine, Dihydroxybenzenes1D tapes, 2D square grids, 3D architectures; stabilized by N‒H…Cl, O‒H…N, O‒H…Cl, C‒H…Cl, C‒H…O, C‒H…π, π…π stackingUnderstanding self-assembly, advanced materials
pH-Sensitive Supramolecular AssembliesAcridine dyes, Macrocyclic nanocarriers, DNAControlled uptake/release, pH-responsive systemsDrug delivery, fluorescent probes, smart materials
Molecular Recognition Systems9-HydroxyacridineTautomeric shifts upon complexationSensors, host-guest chemistry

Q & A

Basic: What are the standard methods for synthesizing and characterizing 2-Hydroxyacridine in academic research?

Answer:
Synthesis typically involves acridine derivatives undergoing hydroxylation under controlled conditions. For example, refluxing acridine with a hydroxylating agent (e.g., H₂O₂ in acidic media) and purifying via recrystallization. Characterization requires:

  • Structural validation : Use NMR (¹H/¹³C) to confirm hydroxyl substitution patterns and UV-Vis spectroscopy to analyze electronic transitions .
  • Purity assessment : Employ HPLC with a C18 column and methanol/water mobile phase to quantify impurities (<1% threshold) .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to verify the melting point (195.22°C) and detect decomposition .

Basic: How do researchers experimentally determine the aqueous solubility of this compound?

Answer:
The shake-flask method is widely used:

Saturate aqueous solutions with this compound at 20°C.

Filter and quantify dissolved compound via UV spectrophotometry at λ_max (~350 nm).

Validate results against the Handbook of Aqueous Solubility Data, which reports solubility as 3.904 mg/L at 20°C .
Note: Adjust pH and temperature to mimic physiological conditions if studying bioavailability .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:
Contradictions often arise from methodological variability. To address this:

Systematic review : Use PRISMA guidelines to assess literature quality, focusing on solvent purity, temperature control, and analytical techniques .

Replicate studies : Reproduce experiments under standardized conditions (e.g., ICH guidelines for stability testing) .

Meta-analysis : Statistically compare datasets to identify outliers or systematic errors .

Advanced: What computational approaches are used to predict the photophysical properties of this compound?

Answer:
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are standard:

Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets.

Calculate excitation energies and oscillator strengths to simulate UV-Vis spectra .

Compare computational results with experimental data to validate models, noting discrepancies in solvation effects .

Basic: How is this compound quantified in complex matrices (e.g., biological samples)?

Answer:
Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred:

  • Column : Zorbax Eclipse Plus C18 (3.5 µm, 4.6 × 100 mm).
  • Mobile phase : 0.1% formic acid in acetonitrile/water (70:30).
  • Calibration : Linear range 0.1–50 µg/mL with R² > 0.99 .
    Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: What strategies ensure reproducibility in this compound synthesis across labs?

Answer:

  • Detailed protocols : Specify reaction times, reagent grades, and purification steps (e.g., column chromatography vs. recrystallization) .
  • Cross-lab validation : Share samples for interlaboratory NMR and HPLC comparisons.
  • Open data : Publish raw spectra and chromatograms in supplementary materials .

Advanced: How to interpret conflicting bioactivity data for this compound in pharmacological studies?

Answer:
Conflicts may stem from assay variability or cellular models. Mitigate by:

Standardizing assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and negative controls.

Dose-response curves : Calculate IC₅₀ values with Hill slope analysis to compare potency .

Mechanistic studies : Probe binding affinity via Surface Plasmon Resonance (SPR) or molecular docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.